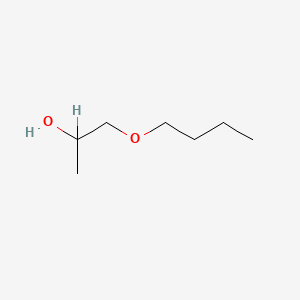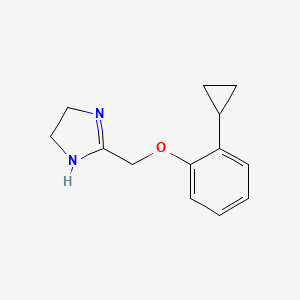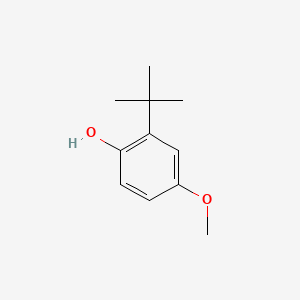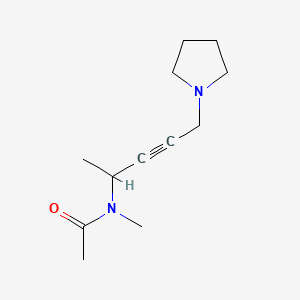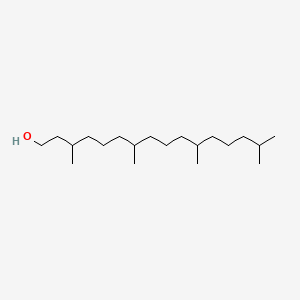
Dihydrophytol
Descripción general
Descripción
Dihydrophytol is an intermediate in the biosynthesis of phytanic acid . It is produced from phytol in the rumen of cattle . The formal name of Dihydrophytol is 3,7,11,15-tetramethyl-1-hexadecanol . It is also known by other synonyms such as Octahydrogeranylgeraniol and Phytanic Alcohol .
Synthesis Analysis
Dihydrophytol is synthesized from phytol through a process of hydrogenation . This process generates an additional stereogenic center on C-3, providing 3R- and 3S-diastereomers of dihydrophytol .
Molecular Structure Analysis
The molecular formula of Dihydrophytol is C20H42O . Its molecular weight is 298.6 . The InChi Code for Dihydrophytol is InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3 .
Chemical Reactions Analysis
Dihydrophytol is a product of the non-selective chemical hydrogenation of phytol . It is also a precursor in the synthesis of phytanic acid .
Physical And Chemical Properties Analysis
Dihydrophytol is a neat oil . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (10 mg/ml) .
Aplicaciones Científicas De Investigación
Essential Oils and Pharmacological Activities
“Dihydrophytol” is a component found in essential oils . Essential oils have a wide range of pharmacological activities due to the chemical diversity in their composition. They can interfere with biological processes at cellular and multicellular levels via interaction with various biological targets .
Antioxidant Activity
Essential oils, including those containing “Dihydrophytol”, have been studied for their antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Activity
The anti-inflammatory activity of essential oils is another area of interest in scientific research . Inflammation is a natural response of the body to injury or illness, but chronic inflammation can lead to various health problems. Substances with anti-inflammatory properties can help manage these conditions.
Antitumor Activity
Essential oils, including those with “Dihydrophytol”, have also been studied for their potential antitumor activities . This research is crucial in the ongoing search for more effective cancer treatments.
Antimicrobial Activity
The antimicrobial activities of essential oils are well-documented . They can act against various types of viruses and bacteria, making them a potential source for the development of new drugs.
Food Industry Applications
“Dihydrophytol” can serve as a marker for hydrogenated vegetable oils . The analysis of trans-phytol, cis-phytol, iso-phytol, and dihydrophytol can be used in food control for oil authentication . This is particularly useful in the food industry to ensure the quality and safety of food products.
Safety and Hazards
Mecanismo De Acción
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets can be part of various biological processes, such as metabolic pathways, signal transduction, or gene expression .
Mode of Action
The compound may bind to its target, changing the target’s shape or activity. This can either enhance or inhibit the target’s function, leading to changes in the biological processes in which the target is involved .
Biochemical Pathways
Compounds can affect various biochemical pathways. For example, they might inhibit an enzyme, blocking a metabolic pathway and leading to an accumulation or depletion of certain substances in the body .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body . These properties can greatly affect the compound’s bioavailability, or how much of the compound actually reaches its target.
Result of Action
The effects of the compound at the molecular and cellular level can vary widely, depending on the specific compound and its mode of action . Effects can range from changes in cell growth and proliferation to alterations in signal transduction or metabolic processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s stability, how well it can reach its target, and how effectively it can exert its effects .
Propiedades
IUPAC Name |
3,7,11,15-tetramethylhexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAKLDUGVSKVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983061 | |
| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,11,15-Tetramethylhexadecan-1-ol | |
CAS RN |
645-72-7 | |
| Record name | Dihydrophytol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,11,15-Tetramethyl-1-hexadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-tetramethylhexadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




